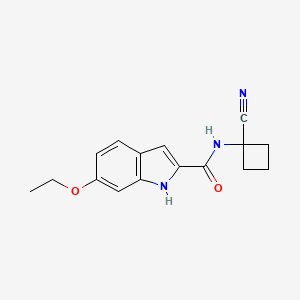

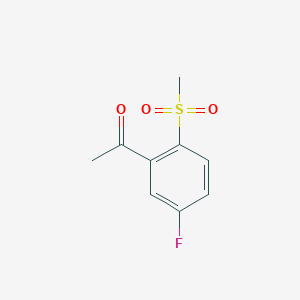

N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide, also known as CC-220, is a small molecule drug compound that has shown potential in the treatment of various diseases, including autoimmune diseases and multiple myeloma.

Aplicaciones Científicas De Investigación

Antituberculosis Agents

Indole-2-carboxamides have emerged as a significant class of antituberculosis agents. A study by Kondreddi et al. (2013) highlighted the identification of indole-2-carboxamide analogs as potent inhibitors of Mycobacterium tuberculosis. These compounds were developed through phenotypic screening and subsequent structural modifications to improve their metabolic stability and in vitro activity against tuberculosis (TB). Notably, some lead candidates demonstrated improved activity compared to existing TB drugs, alongside favorable oral pharmacokinetic properties in rodent models, establishing their potential as a new class of antituberculosis agents. The research suggests that despite challenges in enhancing aqueous solubility, indole-2-carboxamides represent a promising direction for TB drug development (Kondreddi et al., 2013).

Organic Synthesis and Medicinal Chemistry

The versatility of indole carboxamides in organic synthesis and medicinal chemistry applications is evident from multiple studies. For instance, Zheng et al. (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, showcasing a method for diversifying indole carboxamide structures through mild and efficient coupling reactions. This process enables the selective formation of C-C and C-C/C-N bonds, contributing to the synthesis of complex organic molecules (Zheng et al., 2014).

Grant et al. (2011) explored synthetic approaches for creating 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which serve as valuable intermediates in medicinal chemistry. These methodologies provide scalable routes to diversely functionalized indoles, highlighting the compound's utility in drug discovery and development (Grant et al., 2011).

Catalytic Synthesis

Mizukami et al. (2016) presented a catalytic synthesis of indole-3-carboxamides from 2-ethynylanilines and isocyanates using a rhodium catalyst. This tandem-type process allows for the efficient and regioselective synthesis of 2,3-disubstituted indoles, showcasing the method's broad substrate scope and functional group compatibility. Such catalytic approaches offer novel routes toward variously substituted indole-3-carboxamides, expanding the toolkit for synthesizing indole-based compounds (Mizukami et al., 2016).

Propiedades

IUPAC Name |

N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-2-21-12-5-4-11-8-14(18-13(11)9-12)15(20)19-16(10-17)6-3-7-16/h4-5,8-9,18H,2-3,6-7H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBBBYIBIAVWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)NC3(CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)

![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)

![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)

![3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine](/img/structure/B2723972.png)

![Methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantanyl)carbonylamino]propanoate](/img/structure/B2723975.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2723976.png)

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-2-[(phenylsulfanyl)methyl]furan-3-carboxamide](/img/structure/B2723982.png)

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)